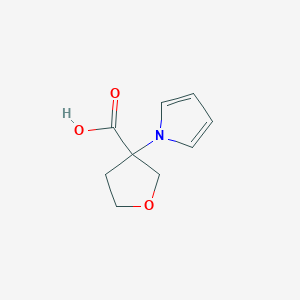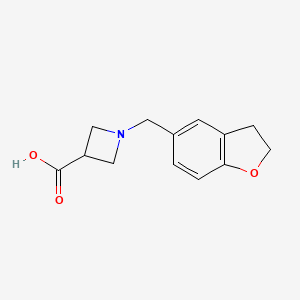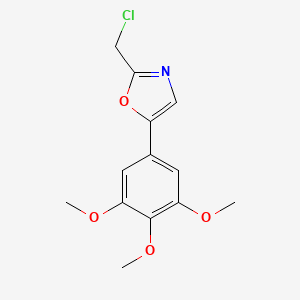
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride, also known as 4’-chloro-3’-methylphenyl-N-(3’-methylphenyl)-N-piperidinylmethoxy, is an organic compound1. It has a molecular formula of C13H19Cl2NO and a molecular weight of 276.2 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, a related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol, was synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR)2.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H19Cl2NO1. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H19Cl2NO and it has a molecular weight of 276.2 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride is involved in various synthetic pathways and structural studies. For instance, Reese and Thompson (1988) demonstrated the synthesis of 1-arylpiperidin-4-ols, where compounds with similar structures were synthesized through reactions with various anilines, including 4-chloro-anilines, to yield corresponding piperidin-4-ols. These synthesized compounds further underwent transformations into their respective 1-arylpiperidin-4-ones, providing insights into the chemical reactivity and potential applications of these compounds in further chemical transformations (Reese & Thompson, 1988).
Molecular Structure and Interactions
The molecular structure and interactions of related compounds have been studied to understand their chemical behavior. For example, Khan et al. (2013) synthesized and analyzed the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate. They highlighted how the molecular interactions, such as hydrogen bonding and C-H…π interactions, contribute to the stability of the crystal structure, which could be relevant in studying the properties and applications of 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride and related compounds (Khan et al., 2013).
Biological Properties and Applications
The biological properties and potential applications of structurally similar compounds have been explored. Gasparyan et al. (2011) investigated the antibacterial and antioxidant properties of 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols. They found that some of these compounds exhibited moderate antibacterial activity, and some showed high antioxidant activity, suggesting possible biological applications for related compounds including 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride (Gasparyan et al., 2011).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving this compound.
Please note that this is a high-level analysis based on the information available. For a more detailed analysis, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMJENMSNUSTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride | |
CAS RN |
1220018-94-9 | |
| Record name | Piperidine, 3-[(4-chloro-3-methylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



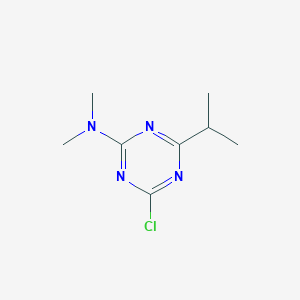
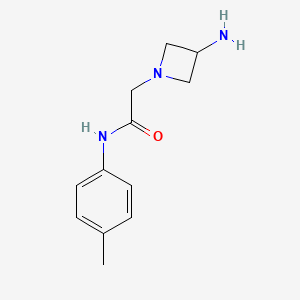
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
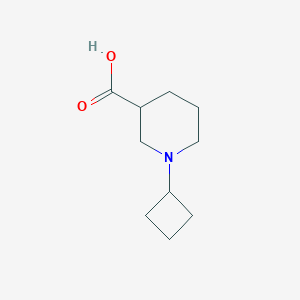
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)

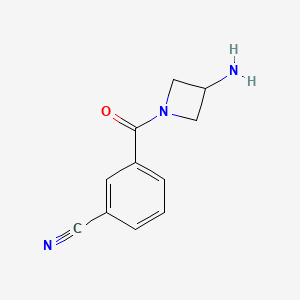



![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
